molecular formula C14H17FN2O3 B2914144 3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine CAS No. 2309232-50-4

3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine

Cat. No.: B2914144
CAS No.: 2309232-50-4
M. Wt: 280.299
InChI Key: NWLMFOIOZRPZHF-UHFFFAOYSA-N
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Description

3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine is a complex small molecule of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates several pharmaceutically relevant motifs, including a 3-fluoropyridine ring, an azetidine carbonyl group, and a tetrahydrofuran (oxolane) methoxy linker. This specific architecture suggests potential as a key intermediate or active compound in the development of novel therapeutic agents. Compounds featuring the 3-fluoropyridine scaffold have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains . Furthermore, structurally similar azetidine derivatives are being actively investigated for the treatment of metabolic and inflammatory diseases, as they can modulate immune cell function and proliferation . The integration of these features makes this chemical a valuable candidate for researchers exploring new antibiotics to combat multidrug-resistant pathogens, as well as for probing novel pathways in immunology and metabolic syndrome. It is also a prime subject for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-12-3-11(4-16-5-12)14(18)17-6-13(7-17)20-9-10-1-2-19-8-10/h3-5,10,13H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLMFOIOZRPZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of fluorinated pyridine derivatives, which undergo a series of reactions including nucleophilic substitution, cyclization, and carbonylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are maintained consistently, leading to efficient production. Safety measures are also crucial due to the handling of potentially hazardous reagents and the need for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and function.

Comparison with Similar Compounds

Structural Analogues

Piperidine-Based Analogues ()

Compounds such as 3-{[4-(4-chlorobenzyl)piperidin-4-yl]methoxy}pyridine (9) and 3-{[4-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}pyridine (13) share a pyridine core and heterocyclic amine substituents. Key differences include:

  • Ring size : Piperidine (six-membered) vs. azetidine (four-membered) alters conformational flexibility and steric bulk.
  • Substituents : Chlorobenzyl groups in analogues vs. oxolan-3-ylmethoxy in the target compound.
  • Biological activity : Piperidine derivatives in act as acetylcholine-binding protein ligands, while the azetidine-containing target may favor kinase interactions due to its compact structure .
Azetidine-Containing Analogues ()
  • 5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine (): Features an azetidinylmethoxy group but lacks the oxolan moiety.
  • 3-Fluoro-5-[5-[1-(oxetan-3-yl)piperidin-4-yl]-1-propan-2-ylpyrazol-3-yl]-1H-pyrrolo[2,3-b]pyridine (): Contains oxetane (four-membered ether) instead of oxolane (five-membered). This compound exhibits kinase inhibition (IC50 = 2800 nM, Ki = 96 nM), suggesting the target’s azetidine-carbonyl group could enhance affinity .
Fluorinated Pyridines ()
  • 3-Fluoro-5-(trifluoromethyl)pyridine (CAS 89402-28-8): A simpler derivative with trifluoromethyl and fluorine substituents. The absence of heterocyclic substituents limits its utility to intermediates, but its high lipophilicity (logP ≈ 2.5) contrasts with the target’s oxolane-enhanced solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Piperidine Analogue (9) Oxetane-containing Kinase Inhibitor 3-Fluoro-5-(trifluoromethyl)pyridine
Molecular Weight ~350 g/mol (estimated) 317.14 g/mol 435.46 g/mol 180.10 g/mol
logP (Predicted) ~1.8 (moderate solubility) 3.2 (lipophilic) 3.5 (lipophilic) 2.5 (lipophilic)
Key Functional Groups Azetidine-carbonyl, oxolane Piperidine, chlorobenzyl Oxetane, pyrrolopyridine Trifluoromethyl
Biological Target Potential kinase/CNS targets Acetylcholine-binding protein MAP kinase kinase kinase 12 Organic intermediate

Biological Activity

3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound features a pyridine ring substituted with a fluorine atom and an azetidine moiety, which is linked to an oxolan group via a methoxy connection. The structural formula can be represented as follows:

C13H14FN2O3\text{C}_{13}\text{H}_{14}\text{F}\text{N}_2\text{O}_3

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/ml . The introduction of fluorine atoms in these compounds has been noted to enhance their antibacterial efficacy, likely due to increased lipophilicity and improved binding interactions with bacterial targets .

Anti-inflammatory Properties

Research suggests that azetidine derivatives exhibit anti-inflammatory effects, making them potential candidates for treating metabolic disorders. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokine production, suggesting a mechanism that could benefit conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyridine derivatives, including those similar to the target compound, revealed that the presence of fluorine significantly improved antibacterial activity against S. aureus. The compound's effectiveness was assessed using time-growth kinetics, showing that it could inhibit bacterial growth in a concentration-dependent manner .

Case Study 2: In Vivo Studies

In vivo experiments involving animal models have indicated that compounds with the azetidine framework can reduce inflammation markers significantly when administered at therapeutic doses. These findings support the hypothesis that modifications to the azetidine structure enhance biological activity against inflammatory pathways .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC against S. aureus: 32-64 μg/ml
Anti-inflammatoryInhibition of cytokine production
CytotoxicityReduced viability in cancer cell lines

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The fluorine atom enhances electron-withdrawing properties, potentially increasing the compound's affinity for enzyme active sites or receptor binding domains. This interaction may disrupt normal cellular processes in bacteria or inflammatory pathways in human cells.

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